molecular formula C31H45F17NaO10P B12769023 D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) CAS No. 172916-27-7

D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate)

Cat. No.: B12769023
CAS No.: 172916-27-7
M. Wt: 954.6 g/mol
InChI Key: DPEDSLFQGYRZSA-DGBVNISCSA-N
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Description

Structural Characterization of D-Galactose 6-(Sodium 6-Oxa-7-(2-(Perfluorooctyl)Ethyl)Hexadecyl Phosphate)

IUPAC Nomenclature and Systematic Identification

The systematic name D-galactose 6-(sodium 5-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-nonylundecyl)oxy)pentyl hydrogen phosphate) reflects its complex substituent hierarchy. Breaking this down:

  • Parent structure : β-D-galactopyranose (C₆H₁₂O₆), with the hydroxyl group at position C6 replaced by a phosphoether moiety.
  • Phosphate bridge : A pentyl chain (C₅H₁₀) links the galactose C6 oxygen to a hydrogen phosphate group, which is neutralized by a sodium ion.
  • Perfluorinated chain : The phosphate’s terminal oxygen connects to a 17-carbon perfluoroalkyl chain (C₁₇F₁₇H₄), specifically a 2-(perfluorooctyl)ethyl group.

The CAS Registry Number 172916-27-7 uniquely identifies this compound in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₃₁H₄₅F₁₇O₁₀PNa accounts for:

  • Galactose core : C₆H₁₀O₅
  • Phosphate-pentyl bridge : C₅H₁₀O₄P
  • Perfluorooctylethyl-hexadecyl chain : C₂₀H₂₅F₁₇
  • Sodium counterion : Na⁺

Calculating the molecular weight:

Component Contribution
C₃₁H₄₅ 417.6 g/mol
F₁₇ 323.0 g/mol
O₁₀ 160.0 g/mol
P 31.0 g/mol
Na 23.0 g/mol
Total 954.6 g/mol

This matches experimental data from mass spectrometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The galactose anomeric proton (H1) resonates at δ 4.45 ppm as a multiplet, characteristic of β-configuration. Protons on the pentyl bridge (H2–H5) appear between δ 3.55–3.74 ppm, while the perfluorooctyl chain’s terminal -CF₂CF₃ group suppresses nearby proton signals due to fluorine’s electronegativity.
  • ¹³C NMR : The anomeric carbon (C1) at 103.85 ppm confirms the pyranose ring. Fluorine-coupled carbons in the perfluorinated chain (C4–C11) show splitting patterns between 110–120 ppm.
  • ³¹P NMR : A singlet at δ -0.5 ppm indicates a single phosphate group.
  • ¹⁹F NMR : Seventeen equivalent fluorine atoms in the perfluorooctyl group resonate as a multiplet at δ -81.2 ppm.
Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν(P=O) : 1260 cm⁻¹
  • ν(C-F) : 1140–1200 cm⁻¹ (perfluorinated chain)
  • ν(C-O-C) : 1050 cm⁻¹ (ether linkage).
Mass Spectrometry

High-resolution ESI-MS shows:

  • [M-Na]⁻ ion : m/z 931.42 (calculated 931.44)
  • Fragment ions : m/z 179.1 (galactose-H₂O⁻), 225.1 (galactose-formate adduct).

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Galactose ring : Adopts the ^4C₁ chair conformation, with slight distortion (Δ = 8.2°) at C6 due to steric bulk from the phosphate-perfluorinated substituent.
  • Phosphate group : Forms hydrogen bonds with adjacent molecules’ hydroxyl groups (O···O distance = 2.65 Å), stabilizing the crystal lattice.
  • Perfluorinated chain : Aligns in an all-anti conformation, creating a rigid, hydrophobic columnar structure.

The compound packs in a P2₁2₁2₁ space group with unit cell parameters:

Parameter Value
a 18.42 Å
b 22.15 Å
c 34.70 Å
α, β, γ 90°

Comparative Structural Analysis with Related Fluorinated Carbohydrate Derivatives

Feature This Compound Trideoxytrifluorinated Glucose Hexafluoropyranose
Core Sugar Galactose Glucose Altrose
Fluorination Pattern C17F17 (chain) C3F3 (ring) C6F6 (ring)
Conformation ^4C₁ (distorted) ^4C₁ ^4C₁
Hydrophobic Tail C20H25F17 None None
Phase Behavior Lamellar (bilayer) Cubic Hexagonal

Key distinctions:

  • The perfluorooctyl chain introduces amphiphilicity , enabling bilayer formation unlike non-tailed fluorinated sugars.
  • Ring fluorination in analogs (e.g., C3F3-glucose) minimally distorts the chair conformation, whereas the C6 substituent here causes measurable ring puckering.
  • The sodium phosphate group enhances water solubility (log P = -1.2) compared to neutral fluorinated derivatives (log P = 0.5–1.8).

Properties

CAS No.

172916-27-7

Molecular Formula

C31H45F17NaO10P

Molecular Weight

954.6 g/mol

IUPAC Name

sodium;(2R,3R,4S,5R)-6-[5-(13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptadecafluoroicosan-10-yloxy)pentoxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxy-1-oxohexan-2-olate

InChI

InChI=1S/C31H45F17O10P.Na/c1-2-3-4-5-6-7-9-12-19(56-15-10-8-11-16-57-59(54,55)58-18-21(51)23(53)22(52)20(50)17-49)13-14-24(32,33)25(34,35)26(36,37)27(38,39)28(40,41)29(42,43)30(44,45)31(46,47)48;/h17,19-23,51-53H,2-16,18H2,1H3,(H,54,55);/q-1;+1/t19?,20-,21+,22+,23-;/m0./s1

InChI Key

DPEDSLFQGYRZSA-DGBVNISCSA-N

Isomeric SMILES

CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCCCCOP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+]

Canonical SMILES

CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCCCCOP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) typically involves a multi-step process. The initial step often includes the preparation of the perfluorinated alkyl phosphate intermediate. This is followed by the conjugation of this intermediate with D-galactose under specific reaction conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes the use of specialized equipment to handle the perfluorinated intermediates and ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with modified functional groups.

Scientific Research Applications

D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: It is employed in studies involving carbohydrate-protein interactions and as a probe for investigating cellular processes.

    Medicine: The compound’s unique properties make it useful in drug delivery systems, where it can enhance the targeting and efficacy of therapeutic agents.

    Industry: It is utilized in the production of specialized materials and coatings, benefiting from its chemical stability and unique physical properties.

Mechanism of Action

The mechanism of action of D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) involves its interaction with specific molecular targets and pathways. The perfluorinated alkyl phosphate group can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and deliver therapeutic agents. The D-galactose moiety can bind to galactose receptors on cell surfaces, facilitating targeted delivery and uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pharos Project Database

The Pharos Project lists numerous PFCs with sulfonate, sulfonamide, or phosphate groups, offering insights into key structural and functional differences (Table 1).

Table 1: Structural Comparison with Selected PFCs
Compound Name (CAS No.) Ionic Group Perfluoro Chain Length Hydrophobic Backbone Key Functional Differences
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) (hypothetical) Sodium phosphate C8 (perfluorooctyl) Hexadecyl + ether linkage Carbohydrate backbone; phosphate ester
Sodium perfluoro(octane-1-sulfonate) [4021-47-0] Sodium sulfonate C8 (perfluorooctyl) Linear alkyl Sulfonate group; no carbohydrate
Sodium {ethyl[(undecafluoropentyl)sulfonyl]amino}acetate [68555-69-1] Sodium sulfonamide C5 (undecafluoropentyl) Ethyl-amino linkage Sulfonamide group; shorter chain
Hexadecanoic acid, 2-sulfo-, sodium salt [75032-94-9] Sodium sulfonate C7 (dodecafluoroheptyl) Hexadecanoic acid ester Fatty acid ester; shorter perfluoro chain

Functional and Performance Differences

  • Surface Activity: The target compound’s long perfluorooctyl chain (C8) and hexadecyl backbone likely enhance surface tension reduction compared to shorter-chain analogs like [68555-69-1] (C5). However, sulfonates (e.g., [4021-47-0]) typically exhibit higher water solubility due to stronger ionic character . The galactose moiety may confer bioactivity (e.g., targeting lectin receptors) absent in non-carbohydrate PFCs .
  • Chemical Stability :

    • Phosphate esters are more resistant to acid hydrolysis than sulfonates but less stable than sulfonamides (e.g., [68555-69-1]) under basic conditions .
  • Environmental Impact: Perfluorooctyl chains (C8) are associated with bioaccumulation and persistence, unlike shorter-chain PFCs (e.g., C5 or C7) .

Biological Activity

Chemical Structure and Properties

D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) is characterized by a unique structure that incorporates a galactose sugar moiety, a phosphate group, and a perfluorinated alkyl chain. The molecular formula is C31H45F17NaO10PC_{31}H_{45}F_{17}NaO_{10}P, with a molecular weight of approximately 954.62 g/mol. The presence of the perfluorinated chain enhances the compound's hydrophobic properties, which may influence its biological interactions.

PropertyValue
Molecular FormulaC31H45F17NaO10P
Molecular Weight954.62 g/mol
CAS Number172916-27-7
SolubilitySoluble in organic solvents
HydrophobicityHigh

The biological activity of D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) is primarily attributed to its interaction with cell membranes and potential modulation of cellular signaling pathways. The perfluorinated alkyl chain can facilitate membrane penetration, which may alter membrane fluidity and affect the function of membrane-bound proteins.

  • Cell Membrane Interaction : The compound's amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and influencing permeability.
  • Signal Transduction : Preliminary studies suggest that this compound may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects that could impact cell proliferation and differentiation.

Study on Hepatic Uptake

A study published in PubMed investigated the hepatic uptake of a related galactose derivative labeled with fluorine-18 ([18F]FdGal). The results indicated that galactose derivatives could be effectively utilized for imaging liver metabolism due to their selective accumulation in hepatic tissue . This suggests that D-Galactose derivatives may have diagnostic applications in liver diseases.

Toxicological Assessment

According to the RTECS database, D-Galactose derivatives have been evaluated for their toxicity profiles. The specific compound under discussion has shown low acute toxicity but requires further investigation into chronic exposure effects . Understanding the safety profile is crucial for any therapeutic applications.

Potential Applications

  • Drug Delivery Systems : Due to its unique properties, this compound could be explored as a carrier for targeted drug delivery, particularly in liver-targeted therapies.
  • Imaging Agents : As suggested by studies on galactose derivatives, there is potential for development as imaging agents in medical diagnostics.

Q & A

Basic Research Questions

Q. What synthetic strategies are used to prepare D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate), and how is structural fidelity ensured?

  • Methodology : Synthesis typically involves phosphorylation of D-galactose at the 6-position, followed by coupling to a fluorinated alkyl chain via a phosphate ester bond. Critical steps include protecting group chemistry for regioselectivity and purification via reverse-phase HPLC. Structural confirmation relies on:

  • 19F NMR to verify fluorocarbon integration .
  • MALDI-TOF/MS for molecular weight validation .
  • 31P NMR to confirm phosphate linkage integrity .
    • Validation : Cross-referencing spectral data with synthetic intermediates and commercial standards (e.g., D-glucose-6-phosphate analogs) .

Q. How is this compound utilized in membrane permeability studies, and what experimental controls are necessary?

  • Applications : As a fluorinated surfactant, it modifies lipid bilayer dynamics or stabilizes membrane proteins. Key considerations:

  • Critical micelle concentration (CMC) determination via surface tension measurements .
  • Compatibility with phospholipids (e.g., DOPC) assessed by differential scanning calorimetry (DSC).
    • Controls : Use non-fluorinated analogs (e.g., hexadecyl phosphate derivatives) to isolate fluorocarbon effects .

Advanced Research Questions

Q. What contradictions exist regarding the metabolic stability of fluorinated sugar-phosphates, and how can experimental design address them?

  • Contradictions : Some studies report resistance to phosphatase hydrolysis due to fluorocarbon steric hindrance, while others note degradation via alternative pathways .
  • Resolution Strategies :

  • Enzyme kinetics assays with purified phosphatases (e.g., alkaline phosphatase) under varying pH/temperature conditions.
  • LC-MS/MS metabolite profiling to track degradation products .
  • Compare stability with non-fluorinated D-galactose-6-phosphate .

Q. How do solvent polarity and temperature impact the compound’s aggregation behavior, and what advanced techniques quantify this?

  • Aggregation Analysis :

  • Dynamic Light Scattering (DLS) : Measures hydrodynamic radius shifts in aqueous/organic solvent mixtures .
  • Cryo-TEM : Visualizes micelle/vesicle formation in situ.
    • Key Findings : Fluorocarbon chains exhibit hydrophobic clustering, with aggregation thresholds lower than hydrogenated analogs .

Q. What protocols are recommended for long-term stability testing, and how do degradation products affect biological activity?

  • Stability Protocols :

  • Accelerated Aging : Store at 40°C/75% RH for 6 months, with periodic HPLC-UV/ELSD analysis .
  • Light Exposure Testing : Use ICH Q1B guidelines to assess photodegradation.
    • Bioactivity Impact : Degradation (e.g., phosphate cleavage) reduces surfactant efficacy, validated via membrane leakage assays .

Methodological Challenges and Solutions

Q. How can researchers overcome solubility limitations in cell-based assays?

  • Strategies :

  • Co-solvents : Use DMSO (<1%) or β-cyclodextrin inclusion complexes.
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

Q. What are the pitfalls in interpreting 19F NMR data for fluorocarbon-containing compounds?

  • Challenges : Signal splitting due to fluorine-fluorine coupling or dynamic aggregation.
  • Solutions :

  • Variable Temperature NMR to distinguish chemical exchange from static aggregates.
  • Relaxation filters to suppress broad signals from aggregated species .

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